N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-15-18(12-13-21(16)25-14-5-4-11-22(25)26)24-23(27)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXGTRCRDBPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is the activated factor X (FXa) in the coagulation cascade. FXa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds to the active site of FXa, acting as a competitive inhibitor. This binding inhibits the conversion of prothrombin to thrombin, thereby reducing thrombin generation.
Biochemical Pathways
The inhibition of FXa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots. This results in an overall anticoagulant effect.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of thrombin generation. This leads to a decrease in the formation of fibrin, thereby reducing the formation of blood clots. In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis.
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula for this compound is . The structure includes a naphthalene backbone, which is known for its role in various biological activities.
2. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, compounds with a carboxamide group have been noted to inhibit key enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis. This suggests that this compound could potentially serve as a lead compound for developing MMP inhibitors.
The mechanisms through which this compound exerts its biological effects likely involve:
- Interaction with Protein Targets : Similar compounds have been shown to bind to specific proteins, altering their function and leading to downstream effects in cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that naphthalene derivatives can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of naphthalene derivatives, it was found that certain compounds significantly reduced the viability of breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability and reported IC50 values in the micromolar range, indicating potent activity.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of carboxamide-containing compounds. It highlighted the ability of these compounds to inhibit MMPs effectively, which are crucial in cancer metastasis. The study employed gelatin zymography to assess MMP activity in treated versus untreated cell lines.
Data Summary
| Activity Type | Assay Type | Result Summary |
|---|---|---|
| Anticancer | MTT Assay | Significant reduction in MCF-7 viability (IC50 µM range) |
| Enzyme Inhibition | Gelatin Zymography | Effective inhibition of MMP activity |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include substituted naphthalene-1-carboxanilides with variations in the phenyl ring substituents. These compounds share the naphthalene-carboxamide backbone but differ in substituent groups, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis based on substituent effects and empirical data from studies:
Key Findings and Structure-Activity Relationships (SAR)
- Lipophilicity and Electronic Effects: Antimycobacterial activity in analogs correlates bilinearly with lipophilicity and electronic properties. Methoxy (2a, 2b) and methyl (3b, 3c) groups enhance activity by balancing lipophilicity and electron-donating effects.
- Cytotoxicity : Analogs with methoxy, methyl, or fluoro substituents (e.g., 2a, 3b, 4b) showed negligible cytotoxicity in THP-1 cells, suggesting a favorable safety profile for the target compound .
- Solubility Limitations: All analogs exhibited poor aqueous solubility, likely due to the hydrophobic naphthalene core. The 2-oxopiperidinyl group in the target compound may marginally improve solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl), though this remains speculative without direct data.
Mechanistic Insights
The most active analogs (2a, 2b, 3b) are hypothesized to disrupt the mycobacterial respiratory chain, as evidenced by MTT assay results . The target compound’s 2-oxopiperidinyl group could enhance interactions with respiratory chain enzymes via hydrogen bonding or steric effects, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
